1-(4-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride
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Overview
Description
1-(4-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C8H10BrClN2 It is a derivative of pyridine, featuring a bromine atom at the 4-position of the pyridine ring and a cyclopropanamine moiety
Preparation Methods
The synthesis of 1-(4-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride typically involves several steps:
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Synthetic Routes
- The starting material, 4-bromopyridine, undergoes a series of reactions to introduce the cyclopropanamine group.
- One common method involves the reaction of 4-bromopyridine with cyclopropanamine under specific conditions to form the desired product.
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Reaction Conditions
- The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution.
- Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used to dissolve the reactants and provide a suitable medium for the reaction.
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Industrial Production Methods
- Industrial production may involve optimization of reaction conditions to maximize yield and purity.
- Techniques such as crystallization or chromatography are employed to purify the final product.
Chemical Reactions Analysis
1-(4-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride can undergo various chemical reactions:
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Types of Reactions
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 1-(pyridin-3-YL)cyclopropan-1-amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
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Common Reagents and Conditions
- Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
- Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are employed for reduction reactions.
- Substitution reactions often require the presence of a base and a suitable solvent.
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Major Products Formed
- Oxidation yields N-oxides.
- Reduction produces 1-(pyridin-3-YL)cyclopropan-1-amine.
- Substitution reactions result in various derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride has several applications in scientific research:
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Chemistry
- It is used as a building block in the synthesis of more complex molecules.
- The compound’s unique structure makes it valuable in the study of reaction mechanisms and chemical transformations.
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Biology
- Researchers use it to investigate the interactions between small molecules and biological targets.
- It serves as a probe in biochemical assays to study enzyme activity and receptor binding.
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Medicine
- The compound is explored for its potential therapeutic properties.
- It may act as a lead compound in the development of new drugs targeting specific diseases.
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Industry
- It is utilized in the production of specialty chemicals and pharmaceuticals.
- The compound’s derivatives find applications in materials science and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride involves its interaction with molecular targets:
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Molecular Targets
- The compound may bind to specific enzymes or receptors, modulating their activity.
- It can interact with nucleic acids, affecting gene expression and protein synthesis.
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Pathways Involved
- The compound’s effects are mediated through various biochemical pathways, including signal transduction and metabolic processes.
- Its interaction with cellular components can lead to changes in cell function and behavior.
Comparison with Similar Compounds
1-(4-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride can be compared with other similar compounds:
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Similar Compounds
- 1-(5-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride
- 1-(oxolan-3-yl)cyclopropan-1-amine hydrochloride
- 1-(6-Bromopyridin-3-YL)ethan-1-one
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Uniqueness
- The presence of the bromine atom at the 4-position of the pyridine ring distinguishes it from other derivatives.
- Its specific chemical structure imparts unique reactivity and biological activity, making it valuable for targeted applications.
Properties
Molecular Formula |
C8H10BrClN2 |
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Molecular Weight |
249.53 g/mol |
IUPAC Name |
1-(4-bromopyridin-3-yl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H9BrN2.ClH/c9-7-1-4-11-5-6(7)8(10)2-3-8;/h1,4-5H,2-3,10H2;1H |
InChI Key |
CHIBNIAWYSRHIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=CN=C2)Br)N.Cl |
Origin of Product |
United States |
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